![molecular formula C10H11FN4 B13240349 ([4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine](/img/structure/B13240349.png)
([4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a fluorophenyl group, which is known for its potential biological activities.
Méthodes De Préparation
The synthesis of ([4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-fluorobenzylamine with a triazole precursor in the presence of a suitable catalyst can yield the desired compound. Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
([4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions .
Applications De Recherche Scientifique
([4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mécanisme D'action
The mechanism of action of ([4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific pathways. For instance, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The triazole ring can also interact with metal ions, affecting various biochemical processes .
Comparaison Avec Des Composés Similaires
([4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine: can be compared with other triazole derivatives such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also features a fluorophenyl group but has a different core structure, leading to distinct biological activities.
2-(4-Fluorophenyl)H-imidazo[1,2-a]pyridine: Another fluorophenyl-containing compound with a different heterocyclic core, used in different applications.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar substitution pattern but differs in its overall structure and applications .
Propriétés
Formule moléculaire |
C10H11FN4 |
|---|---|
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
1-[4-(4-fluorophenyl)-1,2,4-triazol-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C10H11FN4/c1-12-6-10-14-13-7-15(10)9-4-2-8(11)3-5-9/h2-5,7,12H,6H2,1H3 |
Clé InChI |
KTYGLXBDQPHFJP-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=NN=CN1C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


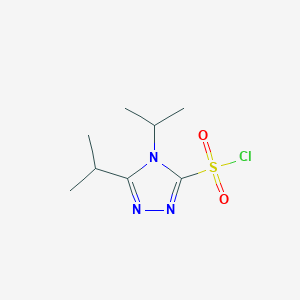

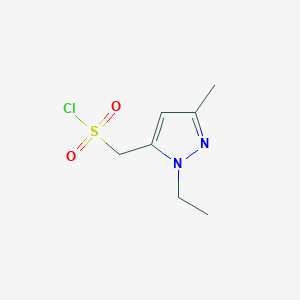
![N-[1-(pyridin-4-yl)ethyl]cyclopropanamine](/img/structure/B13240278.png)
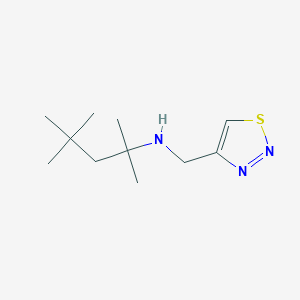
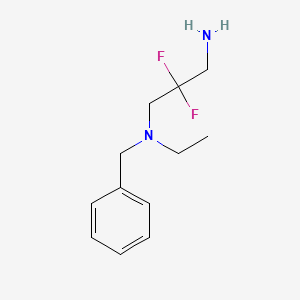
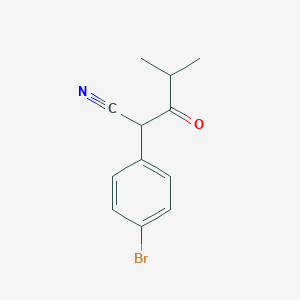
![3-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13240297.png)
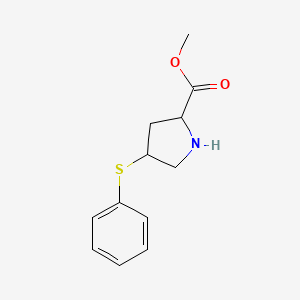
![3-cyclohexyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13240304.png)
![2-{1-[(Tert-butyldimethylsilyl)oxy]-2-ethylcyclopentyl}acetaldehyde](/img/structure/B13240326.png)


![8,8-Dimethyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13240346.png)
